molecular formula C16H13N5OS B2469506 3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE CAS No. 151297-81-3

3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE

Cat. No.: B2469506
CAS No.: 151297-81-3
M. Wt: 323.37
InChI Key: DEHQVYFNPKPRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is a fused heterocyclic compound comprising a triazolo[3,4-b][1,3,4]thiadiazole core substituted at position 3 with a 4-ethoxyphenyl group and at position 6 with a pyridinyl moiety. The triazolothiadiazole scaffold is known for its structural rigidity, electronic diversity, and bioactivity, making it a key focus in medicinal and materials chemistry .

This combination likely optimizes pharmacokinetic properties, such as membrane permeability and target binding .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c1-2-22-13-7-5-11(6-8-13)14-18-19-16-21(14)20-15(23-16)12-4-3-9-17-10-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHQVYFNPKPRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides in the presence of potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and microwave-assisted synthesis could be potential methods for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the triazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced biological activities .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-[3-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine possess significant antimicrobial properties. A study demonstrated that derivatives of triazole-thiadiazole exhibited high efficacy against various bacterial strains, suggesting potential for antibiotic development .

Anticancer Properties

Investigations into the anticancer effects of triazole-thiadiazole compounds have shown promise in inhibiting tumor growth. For instance, a recent study reported that certain derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways . The compound's ability to interact with DNA and inhibit cell proliferation makes it a candidate for further development in cancer therapeutics.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its structure allows for effective charge transport and stability in organic photovoltaic cells . Research has shown that integrating this compound into device architectures can enhance performance metrics such as efficiency and stability.

Photonic Devices

The compound's optical properties have been explored for use in photonic devices. Studies indicate that modifications to the thiadiazole ring can lead to materials with tunable optical characteristics suitable for applications in sensors and light-emitting devices .

Pesticide Development

Due to its biological activity against pests and pathogens, derivatives of triazole-thiadiazole compounds are being investigated as potential pesticide agents. Research has identified several analogs that exhibit insecticidal properties while being environmentally benign . This positions them as viable candidates for sustainable agricultural practices.

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated high efficacy against Gram-positive and Gram-negative bacteria.
AnticancerInduced apoptosis in various cancer cell lines; potential for drug development.
Organic ElectronicsImproved charge mobility when used in organic solar cells; enhanced efficiency observed.
Pesticide DevelopmentEffective against common agricultural pests with minimal environmental impact.

Mechanism of Action

The mechanism of action of 3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a precise pharmacophore. It can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby modulating their activity . Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazolothiadiazoles

Compound Name Substituent at Position 3 Substituent at Position 6 Molecular Formula Reference
Target Compound 4-Ethoxyphenyl Pyridinyl C₁₇H₁₄N₆OS -
3-(4-Pyridinyl)-6-(N-methyl-pyrrol-2-yl) [20d] 3,4-Dimethoxyphenyl N-methyl-pyrrol-2-yl C₁₈H₁₆N₆O₂S
6-(4-Nitrophenyl)-3-anilino derivatives [7c–e] 2,4/2,5/2,6-Dimethylphenyl 4-Nitrophenyl C₁₇H₁₄N₆O₂S
3-(Indol-3-yl)-6-(4-iodophenyl) [5a] Indol-3-yl 4-Iodophenyl C₁₇H₁₁IN₆S
3-Adamantyl-6-(2-chloro-6-fluorophenyl) [1] Adamantyl 2-Chloro-6-fluorophenyl C₂₀H₁₈ClFN₄S

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with nitro or halogen substituents in compounds like 7c–e and 1 , which may alter redox stability and binding interactions.
  • Heteroaromatic vs. Aromatic Substituents : Pyridinyl (target compound) and indolyl substituents enhance π-π stacking and hydrogen-bonding capabilities compared to purely aromatic groups like phenyl or adamantyl .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Yield (%) Melting Point (°C) Solubility Trends Reference
Target Compound - - Moderate (pyridinyl) -
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrol) [20a] 57 184 Low (lipophilic groups)
N-(2,4-Dimethylphenyl)-6-(4-nitrophenyl) [7c] 77 176 Low (nitro group)
3-(Indol-3-yl)-6-(4-methoxyphenyl) [5b] 73 192–194 Moderate (methoxy)
3-Adamantyl-6-(2-chloro-6-fluorophenyl) [1] 80 174 Low (adamantyl)

Key Observations :

  • Yield : Substituent bulkiness (e.g., adamantyl ) often reduces reaction yields due to steric hindrance. The target compound’s ethoxyphenyl and pyridinyl groups may balance reactivity and steric effects.
  • Melting Points : Higher melting points correlate with rigid substituents (e.g., nitro , halogen ). Pyridinyl’s planarity may elevate the target compound’s melting point relative to alkyl-substituted analogs.

Table 3: Bioactivity Comparison

Compound Name Reported Activity Mechanism/IC₅₀ (μM) Reference
Target Compound Hypothetical COX-2 inhibition N/A -
6-(4-Nitrophenyl)-3-anilino derivatives [7c–e] TNF-α inhibition IC₅₀: 2.1–4.8
3-(Indol-3-yl)-6-(4-iodophenyl) [5a] Anticancer (Bcl-2 inhibition) IC₅₀: 1.8 (MCF-7 cells)
3-Adamantyl-6-(2-chloro-6-fluorophenyl) [1] COX-1/COX-2 inhibition COX-2 IC₅₀: 0.12

Key Observations :

  • Anti-Inflammatory Activity : Nitrophenyl and halogenated analogs show potent TNF-α and COX-2 inhibition, likely due to electron-deficient aromatic systems enhancing enzyme binding. The target compound’s ethoxy group may modulate selectivity toward COX-2.
  • Anticancer Activity : Indole derivatives exhibit strong Bcl-2 inhibition, suggesting that pyridinyl in the target compound could similarly target apoptosis pathways.

Biological Activity

The compound 3-[3-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is a member of a diverse class of heterocyclic compounds known for their significant biological activities. The incorporation of triazole and thiadiazole moieties in its structure suggests potential pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N5O2SC_{14}H_{15}N_{5}O_{2}S with a molecular weight of approximately 301.36 g/mol. Its structure comprises a pyridine ring linked to a triazole-thiadiazole moiety, which enhances its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown efficacy against various cancer cell lines. A review indicated that derivatives like 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole demonstrated decreased viability in human breast (T47D) and colon (HT-29) cancer cells while sparing normal cell lines .

CompoundCancer Cell Lines AffectedNormal Cell Lines Affected
CPDTT47D, HT-29Rat astrocytes
FPDTHT-29, A549Rat neurons

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with nucleic acid synthesis .

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of 1,2,4-thiadiazoles have been documented extensively. In animal models, compounds featuring this scaffold have shown significant reduction in inflammatory markers and pain responses . For example, studies utilizing hot-plate and tail-flick tests demonstrated that certain thiadiazole derivatives significantly reduced pain sensitivity .

Case Studies

  • Anticancer Efficacy : A study focused on the synthesis of various thiadiazole derivatives revealed that one compound exhibited over 75% inhibition in tumor growth in vivo when tested against xenograft models .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial activity of synthesized triazolo-thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that several compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activities of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : Many thiadiazoles inhibit key enzymes involved in cellular metabolism.
  • Interference with DNA Synthesis : The structural similarity to nucleobases allows these compounds to integrate into DNA/RNA synthesis pathways.
  • Modulation of Signaling Pathways : Some derivatives affect signaling pathways related to inflammation and cancer progression.

Q & A

Q. Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/PuritySource
CatalystTriethylamineEnhances cyclization
SolventToluene or DMFImproves solubility
Temperature80–100°CBalances kinetics
Reaction Time6–12 hoursMinimizes side products

Characterization via 1H^1H NMR, IR, and HPLC ensures structural fidelity and purity (>95%) .

Advanced: How can conflicting data on reaction yields for triazolo-thiadiazole derivatives be systematically resolved?

Answer:
Discrepancies in reported yields (e.g., 60–85% in vs. 45–70% in ) arise from variations in:

  • Substituent electronic effects : Electron-withdrawing groups reduce nucleophilic reactivity.
  • Purification protocols : Column chromatography vs. recrystallization affects recovery rates.

Q. Resolution Strategies :

Factorial Design : Use a 2k^k factorial approach to isolate critical variables (e.g., solvent polarity, catalyst loading). For example, varying POCl3_3 concentration and temperature can identify optimal conditions .

Statistical Analysis : Apply ANOVA to compare yield distributions across studies, accounting for outliers.

Mechanistic Replication : Repeat key steps (e.g., cyclization) under controlled conditions to validate reproducibility .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • 1H^1H NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ethoxy group at δ 1.3–1.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm1^{-1}, S–C vibration at 650–700 cm1^{-1}) .
  • HPLC : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Validates empirical formula (e.g., C16_{16}H13_{13}N5_5OS) .

Advanced: How can molecular docking studies predict the antifungal activity of this compound?

Answer:
Target Selection : Focus on enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), critical in ergosterol biosynthesis .
Methodology :

Ligand Preparation : Optimize the compound’s 3D structure using DFT calculations (B3LYP/6-31G* basis set).

Docking Software : Use AutoDock Vina or Schrödinger Suite for binding affinity estimation.

Validation : Compare docking scores (e.g., ∆G = −8.2 kcal/mol) with known inhibitors (e.g., fluconazole: ∆G = −7.5 kcal/mol) .

Q. Key Interactions :

  • π-π stacking between triazole ring and heme group.
  • Hydrogen bonding with active-site residues (e.g., Tyr118) .

Advanced: What theoretical frameworks guide the study of this compound’s biological activity?

Answer:

Enzyme Inhibition Theory : Predicts competitive/non-competitive binding modes based on structural analogs .

QSAR Models : Relate substituent effects (e.g., Hammett σ constants) to antifungal IC50_{50} values.

Pharmacophore Mapping : Identifies essential features (e.g., triazole sulfur for target engagement) .

Case Study : A QSAR model using logP and polar surface area explained 78% variance in activity across derivatives (R2^2 = 0.78) .

Basic: How are solubility and stability profiles assessed for this compound in preclinical studies?

Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, measured via UV-Vis (λ = 270 nm).
  • Stability :
    • Thermal : TGA/DSC analysis (decomposition >200°C).
    • Photolytic : Expose to UV light (320–400 nm) for 48 hours; monitor degradation via HPLC .

Data : Aqueous solubility = 0.12 mg/mL; logP = 2.8 (indicating moderate lipophilicity) .

Advanced: What strategies mitigate byproduct formation during triazolo-thiadiazole synthesis?

Answer:

  • Byproduct Sources :
    • Oxidative dimerization of thiol intermediates.
    • Incomplete cyclization leading to open-chain analogs.

Q. Mitigation :

Inert Atmosphere : Use N2_2/Ar to prevent oxidation.

Catalyst Screening : Triethylamine outperforms K2_2CO3_3 in reducing dimerization (yield improvement: 15–20%) .

Stepwise Monitoring : Use TLC at 30-minute intervals to halt reactions at 85–90% conversion .

Basic: What are the primary structural determinants of this compound’s reactivity?

Answer:

  • Triazole Ring : Electrophilic at N2 for alkylation/acylation.
  • Thiadiazole Sulfur : Prone to oxidation (e.g., sulfoxide formation).
  • Ethoxyphenyl Group : Directs regioselectivity in electrophilic substitution (para > meta) .

Example : Nitration at the pyridine ring’s C4 position occurs preferentially due to electron-withdrawing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.